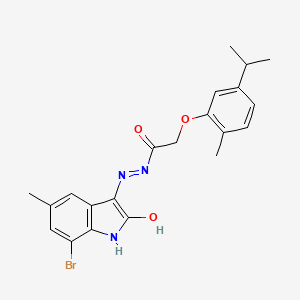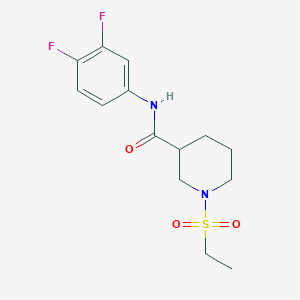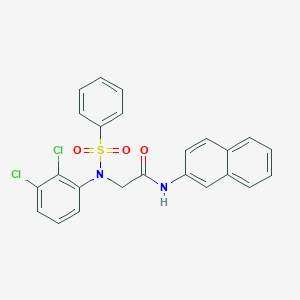![molecular formula C18H18N2O4 B6050722 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, also known as MPACB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have low toxicity in vitro, which makes it a suitable candidate for further study. However, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
未来方向
There are several future directions for the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy and safety of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in animal models, which could pave the way for clinical trials in humans. Finally, the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in combination with other therapeutic agents could provide new avenues for cancer treatment.
合成方法
The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with propionyl chloride to form 2-methyl-3-(propionylamino)benzoic acid. This intermediate is then reacted with 2-aminobenzoyl chloride to produce 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been optimized to increase the yield and purity of the compound.
科学研究应用
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has been suggested as a potential therapeutic agent for cancer treatment. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBLKOPGJETBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)

![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)